molecular formula C19H17F3N2O4 B4133713 ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B4133713
M. Wt: 394.3 g/mol
InChI Key: RULFSSOBAFZLBG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection . The compound may also interact with endoplasmic reticulum stress pathways and apoptosis markers, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the trifluoromethyl group in ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate, for example, enhances its lipophilicity and metabolic stability, making it unique among its peers.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-3-27-17(25)15-10(2)23-18(26)24-16(15)14-8-7-13(28-14)11-5-4-6-12(9-11)19(20,21)22/h4-9,16H,3H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULFSSOBAFZLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 2
ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 3
ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 4
ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 5
ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 6
ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

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